4-Methylmorpholin-2-ol
Description
Structural and Chemical Context of Morpholine-Based Scaffolds
Morpholine (B109124), a six-membered heterocyclic compound containing both an amine and an ether functional group, is recognized as a "privileged scaffold" in medicinal chemistry. dntb.gov.uanih.govresearchgate.net This designation stems from its frequent appearance in a wide array of bioactive molecules and FDA-approved drugs. ontosight.aisci-hub.se The structural and chemical characteristics of the morpholine ring confer advantageous physicochemical and metabolic properties to molecules that contain it. researchgate.netsci-hub.se
The presence of the nitrogen atom provides a basic center, while the oxygen atom can act as a hydrogen bond acceptor. researchgate.net This dual functionality allows morpholine-containing compounds to engage in diverse biological interactions. ontosight.ai Furthermore, the morpholine ring generally imparts improved pharmacokinetic profiles, including enhanced aqueous solubility and metabolic stability, which are critical attributes for drug candidates. nih.govnih.gov The flexible, chair-like conformation of the morpholine ring also allows it to act as a versatile scaffold, orienting substituents in precise spatial arrangements to optimize interactions with biological targets. nih.gov
The synthesis of morpholine derivatives is a well-studied area, with numerous methods available to produce a wide range of substituted structures for applications in medicinal chemistry and library synthesis. nih.govontosight.ai
Significance of the 4-Methylmorpholin-2-ol Structural Motif in Heterocyclic Chemistry
Heterocyclic compounds, defined as cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life and industry. wikipedia.orgijraset.comresearchgate.net The this compound motif introduces specific modifications to the basic morpholine scaffold that fine-tune its properties. The methyl group at the 4-position (N-methylation) alters the basicity and nucleophilicity of the nitrogen atom, influencing its interaction with biological targets and its role in chemical reactions.
The hydroxyl group at the 2-position introduces a chiral center and a key functional group capable of acting as both a hydrogen bond donor and acceptor. This addition significantly increases the molecule's potential for specific interactions with enzymes and receptors. This structural arrangement is a key feature in various bioactive compounds. For instance, derivatives of this compound have been investigated for their potential as lipid-lowering agents through the inhibition of squalene (B77637) synthetase. idrblab.net The strategic placement of these functional groups makes the this compound core a valuable building block for generating libraries of compounds with diverse biological activities. nih.govontosight.ai
Overview of Academic Research Trends Pertaining to this compound and its Derivatives
Academic research on this compound and its derivatives spans several key areas, primarily in medicinal chemistry and, to a lesser extent, in materials science.
In medicinal chemistry, a significant trend is the exploration of these derivatives as therapeutic agents for a range of diseases. Research has focused on their potential as:
Antihyperlipidemic Agents: Several studies have synthesized and evaluated this compound derivatives for their ability to lower lipid levels, with some showing inhibitory activity against squalene synthetase. idrblab.netuoa.gr
Anticancer Agents: The morpholine scaffold is a component of drugs targeting CNS tumors, and research is ongoing to develop new derivatives with improved efficacy. nih.gov Compounds containing the this compound moiety have been investigated for their activity against various cancer cell lines. ontosight.aiontosight.aiontosight.ai
CNS Drug Candidates: Morpholine analogues are valued in the development of drugs for central nervous system disorders due to their ability to improve blood-brain barrier permeability. nih.gov
Integrin Inhibitors: Novel derivatives have been synthesized as potent and selective dual inhibitors of αvβ3/αvβ5 integrins, which are involved in processes like angiogenesis and tumor metastasis. acs.org
In the realm of materials science, the related compound N-methylmorpholine N-oxide (NMMO), which can be synthesized from 4-methylmorpholine (B44366), is widely used as a solvent in the Lyocell process for producing cellulose (B213188) fibers. atamankimya.comresearchgate.net Research also explores the use of morpholine-based compounds in the synthesis of ionic liquids and as catalysts in various organic reactions. sigmaaldrich.comsigmaaldrich.comresearchgate.net
The following table summarizes some of the researched derivatives of this compound and their areas of investigation.
| Derivative Name | Area of Research | Reference |
| 2-[4-(4-bromophenyl)phenyl]-4-methylmorpholin-2-ol | Lipid-lowering, Squalene synthetase inhibitor | idrblab.net |
| 2-[4-(2-Benzothiazolyl)phenyl]-4-methylmorpholin-2-ol | Potential antimicrobial, anti-inflammatory, anticancer properties | ontosight.ai |
| 2-[4-(2-Bromo-5-thienyl)phenyl]-4-methylmorpholin-2-ol | Potential therapeutic agent | ontosight.ai |
| 2-[4-(2-Thienyl)phenyl]-4-methylmorpholin-2-ol | Potential therapeutic agent | ontosight.ai |
| 2-(6-Methoxy-2-naphthalene)-4-methylmorpholin-2-ol hydrobromide | Potential pharmaceutical applications | ontosight.ai |
Structure
3D Structure
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
117.15 g/mol |
IUPAC Name |
4-methylmorpholin-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-3-8-5(7)4-6/h5,7H,2-4H2,1H3 |
InChI Key |
MTGVGNZITVPYNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylmorpholin 2 Ol and Functionalized Analogues
Strategies for the Construction of the Morpholine (B109124) Ring System
The formation of the morpholine ring is the foundational step in the synthesis of 4-Methylmorpholin-2-ol. Various synthetic routes have been developed to achieve this, primarily centered around cycloaddition and condensation reactions.
Cycloaddition and Condensation Routes to Substituted Morpholines
Cycloaddition reactions offer a powerful and convergent approach to the morpholine core. For instance, [4+2] cycloaddition reactions, also known as Diels-Alder reactions, can be employed to construct the six-membered ring system with a high degree of stereocontrol. whiterose.ac.uk Inverse electron demand aza-Diels-Alder reactions of 1,2,4-triazines with alkynes have been investigated for synthesizing highly substituted pyridine (B92270) rings, a strategy that can be adapted for morpholine synthesis. whiterose.ac.uk One-pot multicomponent reactions provide an efficient pathway to substituted morpholine glycoconjugates through the reaction of glycosyl amino alcohol, chloroacetone, an acid, and isocyanides. researchgate.net
Condensation reactions are another cornerstone of morpholine synthesis. The reaction of 1,1-dimorpholinoethene with various carbon acids leads to substituted enamines, which can be precursors to morpholine derivatives. cdnsciencepub.com Similarly, the condensation of ketone oximes with paraformaldehyde can yield spiro morpholine structures. researchgate.net A common method involves the reaction of N-methyldiethanolamine with sulfuric acid to yield 4-methylmorpholine (B44366). chemicalbook.com Furthermore, the condensation of morpholine with formaldehyde, catalyzed by a quaternary ammonium (B1175870) base, has been shown to produce N,N'-di-2-ethylhexylphosphine oxide morpholine with high yield and few by-products. google.com
The following table summarizes various condensation approaches for synthesizing morpholine derivatives:
| Reactants | Catalyst/Conditions | Product | Reference |
| 1,1-Dimorpholinoethene and carbon acids | Dry ether or THF, reflux | Substituted enamine | cdnsciencepub.com |
| N-Methyldiethanolamine and sulfuric acid | 160-170 °C, reflux | 4-Methylmorpholine | chemicalbook.com |
| Morpholine and formaldehyde | Quaternary ammonium base, 70-90 °C | N,N'-di-2-ethylhexylphosphine oxide morpholine | google.com |
| Amino acids and α-halogenated acyl halides | Base (e.g., triethylamine, sodium hydroxide) | Morpholine-2,5-diones | acs.org |
Approaches for the Regioselective Introduction of the C-2 Hydroxyl Group
Once the morpholine ring is formed, the regioselective introduction of a hydroxyl group at the C-2 position is a critical step in the synthesis of this compound. This can be challenging due to the potential for reaction at other positions on the ring.
One strategy involves the use of starting materials that already contain the desired functionality. For example, the reaction of dienyl alcohols with aminals, catalyzed by palladium, can lead to the formation of cyclic products where a hydroxyl group is pre-installed. nih.govrsc.org The hydroxyl group in these substrates can act as a directing group, facilitating the regioselective formation of the C-O bond. nih.govrsc.org
Another approach is the selective oxidation of a precursor molecule. For instance, the oxidation of a C-H bond at the C-2 position of a pre-formed 4-methylmorpholine ring could theoretically yield the desired alcohol, although this can be difficult to control. A more common method involves the cyclization of a precursor that already contains a hydroxyl group or a group that can be readily converted to a hydroxyl group. For example, the intramolecular cyclization of a haloalkoxyamine, formed from the ring-opening of an aziridine (B145994) with a halogenated alcohol, can lead to a hydroxylated morpholine. researchgate.net
Dehydration of sugar thioacetals under mild conditions can also be a route to selectively deoxygenate at the C-2 position, which could be a step in a multi-step synthesis towards a C-2 hydroxylated morpholine. acs.orgnih.gov
Enantioselective Synthesis of Chiral this compound Derivatives
The biological activity of many morpholine derivatives is dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods for chiral this compound is of significant importance.
Utilization of Chiral Precursors from the Chiral Pool
The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgnih.gov These compounds can serve as inexpensive and versatile starting materials for the synthesis of complex chiral molecules, including this compound derivatives. wikipedia.orgnih.gov For example, chiral amino alcohols, which can be derived from amino acids, are common precursors in the synthesis of chiral morpholines. researchgate.netbeilstein-journals.org The inherent chirality of the starting material is transferred to the final product, often with high stereochemical fidelity. wikipedia.org
The following table lists some common chiral precursors and their potential application in the synthesis of chiral morpholines:
| Chiral Precursor | Potential Application | Reference |
| Amino Acids | Source of chiral amino alcohols | beilstein-journals.orgptfarm.pl |
| Sugars | Can be converted to chiral polyhydroxylated precursors | beilstein-journals.org |
| Terpenes | Provide chiral carbon skeletons | wikipedia.orgnih.gov |
| (R)-Glycidyl butyrate | Starting material for chiral drug synthesis | ptfarm.pl |
Asymmetric Induction in Carbon-Oxygen Bond Formation for Stereocenter Generation
Asymmetric induction is a powerful strategy for creating stereocenters during a reaction. wikipedia.org In the context of this compound synthesis, this involves the use of a chiral catalyst or auxiliary to control the stereochemical outcome of the C-O bond formation at the C-2 position. wikipedia.org
For example, a chiral ligand can be used in a metal-catalyzed cyclization reaction to favor the formation of one enantiomer over the other. sfu.carsc.org Asymmetric dihydroxylation, often employing osmium tetroxide in the presence of a chiral ligand and a co-oxidant like 4-methylmorpholine N-oxide (NMO), is a well-established method for introducing two adjacent hydroxyl groups with high enantioselectivity. atamankimya.comrsc.orgbeilstein-journals.org This strategy could be adapted to create the C-2 hydroxyl group with a specific stereochemistry. Asymmetric transfer hydrogenation of a suitable precursor ketone can also lead to the enantioselective formation of the desired alcohol. nih.gov
Resolution Techniques for Enantiomer Separation
When an enantioselective synthesis is not feasible or provides a product with insufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture of enantiomers. numberanalytics.compharmacy180.comchemistrysteps.com
Crystallization-based methods rely on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. pharmacy180.comchemistrysteps.commdpi.com These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. pharmacy180.commdpi.com Common resolving agents for amines include chiral acids like tartaric acid or camphorsulfonic acid. pharmacy180.comchemistrysteps.com
Chromatographic methods , such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are also widely used for enantiomer separation. numberanalytics.comlcms.cz These techniques utilize a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. numberanalytics.compharmacy180.com Supercritical fluid chromatography (SFC) has also emerged as an effective technique for chiral separations. lcms.cz
The table below outlines the main principles of common resolution techniques:
| Resolution Technique | Principle | Reference |
| Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on different solubilities. | pharmacy180.comchemistrysteps.commdpi.com |
| Chromatography (HPLC, GC, SFC) | Differential interaction of enantiomers with a chiral stationary phase, leading to separation. | numberanalytics.compharmacy180.comlcms.cz |
| Enzymatic Resolution | Enzymes selectively react with one enantiomer, allowing for separation of the reacted and unreacted forms. | numberanalytics.com |
Chemical Reactivity and Mechanistic Investigations of 4 Methylmorpholin 2 Ol
Transformations Involving the C-2 Hydroxyl Group
The hydroxyl group at the C-2 position, being part of a cyclic hemiaminal structure, exhibits reactivity typical of alcohols, including derivatization, oxidation, and reduction.
The hydroxyl group of 4-methylmorpholin-2-ol can undergo derivatization reactions common to secondary alcohols, such as esterification and etherification, to yield a variety of functionalized morpholine (B109124) derivatives.
Esterification: While specific literature on the esterification of this compound is scarce, the reaction is expected to proceed under standard esterification conditions. The general reaction involves the treatment of the alcohol with a carboxylic acid or its derivative, typically in the presence of an acid catalyst. The reaction likely proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack by the hydroxyl oxygen of the morpholinol.
Etherification: The formation of 2-alkoxy derivatives from 2-hydroxy substituted morpholines has been reported. nih.gov This suggests that this compound can undergo etherification reactions. For example, reaction with an alkyl halide in the presence of a base would be a standard method to produce the corresponding 2-alkoxy-4-methylmorpholine.
A summary of expected derivatization reactions is presented in Table 1.
| Reaction Type | Reagent Example | Expected Product |
| Esterification | Acetic Anhydride | 4-Methylmorpholin-2-yl acetate |
| Etherification | Methyl Iodide | 2-Methoxy-4-methylmorpholine |
The cyclic hemiaminal structure of this compound allows for both oxidation and reduction at the C-2 position.
Oxidation: The oxidation of cyclic secondary and tertiary amines can lead to the formation of lactams. organic-chemistry.orgacs.orgresearchgate.net Given that this compound is in equilibrium with its open-chain amino aldehyde form, oxidation is expected to yield the corresponding lactam, 4-methylmorpholin-3-one. This transformation can be achieved using various oxidizing agents. A study on a metal-free, selective oxidation of cyclic amines using molecular iodine has shown the formation of lactams under mild conditions. organic-chemistry.orgacs.org
Reduction: The reduction of hemiaminals typically yields amino alcohols. wikipedia.org Therefore, the reduction of this compound is expected to produce N-methyl-2-(2-hydroxyethyl)aminoethanol. Common reducing agents for such transformations include sodium borohydride. This reaction proceeds via the reduction of the intermediate iminium ion that is in equilibrium with the hemiaminal.
Table 2 summarizes the expected products from the oxidation and reduction of this compound.
| Reaction | Reagent Example | Expected Product |
| Oxidation | Iodine, Sodium Bicarbonate | 4-Methylmorpholin-3-one |
| Reduction | Sodium Borohydride | N-methyl-2-(2-hydroxyethyl)aminoethanol |
Reactivity of the N-Methylmorpholine Ring System
The presence of the tertiary amine in the morpholine ring provides another site for chemical modification, including reactions at the nitrogen atom and transformations of the ring itself.
N-quaternization: Tertiary amines, such as the one in this compound, readily undergo N-quaternization upon reaction with alkyl halides. This reaction involves the nucleophilic attack of the nitrogen atom on the alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. For instance, the reaction of this compound with methyl iodide would be expected to yield 2-hydroxy-4,4-dimethylmorpholin-4-ium iodide.
N-oxidation: The nitrogen atom of the N-methylmorpholine moiety can be oxidized to form an N-oxide. The oxidation of N-methylmorpholine to N-methylmorpholine N-oxide is a well-established reaction. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide. The resulting N-oxide is a useful oxidant in its own right in various organic transformations.
Studies on the synthesis of substituted morpholines have provided insights into the potential for ring transformations involving hemiaminal intermediates. For instance, the reaction of 2-tosyl-1,2-oxazetidine with α-formyl carboxylates leads to the formation of a morpholine hemiaminal through a cascade sequence involving ring opening and spontaneous ring closure. nih.govacs.org This suggests that the morpholine ring of this compound, being a cyclic hemiaminal, could potentially participate in ring-opening and ring-closing equilibria under certain conditions, allowing for the introduction of substituents or complete transformation of the ring system.
Mechanistic Insights into Reactions Involving this compound
The reactivity of this compound is largely governed by the equilibrium between its cyclic hemiaminal form and the open-chain amino aldehyde tautomer.
Reactions at C-2: Reactions at the C-2 position, such as oxidation and reduction, are believed to proceed through the intermediacy of an iminium ion. In acidic or neutral conditions, the hydroxyl group can be protonated and eliminated as water, forming a resonance-stabilized iminium ion. This electrophilic species is then susceptible to attack by nucleophiles or can be reduced by a hydride source. For instance, in the reduction with sodium borohydride, the hydride ion attacks the iminium carbon to yield the corresponding amino alcohol.
Ring-Chain Tautomerism: The equilibrium between the cyclic hemiaminal and the open-chain amino aldehyde is a crucial aspect of the compound's reactivity. researchgate.net The position of this equilibrium can be influenced by factors such as solvent, pH, and the presence of other reagents. This tautomerism allows the molecule to react either as an alcohol or as an aldehyde, providing a versatile platform for various chemical transformations. For example, the formation of a morpholine hemiaminal was observed to be thermodynamically and kinetically stable, with the open-chain tautomer not being detected under the studied conditions. nih.govacs.org
Applications of 4 Methylmorpholin 2 Ol As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Heterocyclic Compounds
The inherent structure of 4-Methylmorpholin-2-ol, featuring a chiral center at the C-2 position and reactive hydroxyl and N-methyl functionalities, theoretically positions it as a valuable starting material for the synthesis of more elaborate heterocyclic systems. The morpholine (B109124) ring itself is a privileged structure in drug discovery, and modifications originating from the 2-ol position could lead to novel molecular architectures.
Integration into Bioactive Molecule Scaffolds
The morpholine moiety is a key component in numerous approved drugs, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility. nih.gov While direct examples of this compound being integrated into bioactive scaffolds are not prominently documented, the synthesis of various substituted morpholines highlights the general strategy of using morpholine derivatives as building blocks. For instance, the synthesis of complex morpholines has been achieved through methods like intramolecular oxa-Michael reactions, demonstrating how substituted morpholine rings can be constructed and further functionalized. nih.gov The potential exists for this compound to serve as a chiral starting material in similar synthetic routes, leading to enantiomerically pure bioactive molecules. The synthesis of thiazole derivatives incorporating a morpholine moiety has also been reported, showcasing the utility of the morpholine ring in constructing complex, multi-heterocyclic systems with potential biological activity. nih.gov
Construction of Advanced Organic Synthesis Intermediates
The transformation of the hydroxyl group in this compound into other functional groups or its use as a handle for ring-opening and subsequent derivatization could lead to a variety of advanced synthetic intermediates. For example, chiral 2-substituted morpholines are valuable intermediates in pharmaceutical synthesis. semanticscholar.orgfigshare.com While specific methods starting from this compound are not detailed in the literature, general methods for the synthesis of chiral morpholine derivatives, such as the practical synthesis of (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone mesylate, underscore the importance of such chiral building blocks. semanticscholar.orgfigshare.com The development of synthetic routes starting from readily available chiral precursors is a key focus in process chemistry.
Role in Stereoselective Synthesis and Chiral Catalyst Development
The chiral nature of this compound makes it an intriguing candidate for applications in stereoselective synthesis, either as a chiral auxiliary or as a scaffold for the development of chiral ligands and organocatalysts.
Design of Chiral Ligands and Organocatalysts Incorporating the this compound Motif
The design of novel chiral ligands is a central theme in asymmetric catalysis. nih.govhawaii.eduutexas.educhimia.chresearchgate.net Ligands derived from chiral backbones, such as amino acids and other natural products, have been successfully employed to induce high levels of enantioselectivity in a variety of chemical transformations. The rigid framework of the morpholine ring in this compound, combined with its stereocenter, provides a foundation for the design of new chiral ligands. Although specific ligands derived from this compound are not extensively reported, the broader class of morpholine-based organocatalysts has shown promise. For example, β-morpholine amino acids have been synthesized and tested as organocatalysts in the 1,4-addition reaction of aldehydes to nitroolefins, demonstrating the potential of the morpholine scaffold in asymmetric catalysis. nih.gov
The development of asymmetric organocatalysis has provided a powerful alternative to metal-based catalysts. greyhoundchrom.comnih.govunibo.it Chiral amines and their derivatives are among the most successful classes of organocatalysts. While proline and its derivatives have been extensively studied, there is a continuous search for new catalytic motifs. The structural features of this compound could be exploited in the design of novel organocatalysts for various asymmetric transformations.
Application in Enantioselective Transformations
The ultimate test of a chiral catalyst or auxiliary is its performance in enantioselective transformations. nih.govmdpi.comrsc.orgnih.gov Chiral morpholine derivatives have been used to access chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification, achieving excellent yields and enantioselectivities. rsc.org This highlights the potential of the morpholine scaffold to create a chiral environment that can effectively control the stereochemical outcome of a reaction. While direct applications of this compound in this context are not well-documented, the success of related structures suggests that derivatives of this compound could find utility in a range of enantioselective reactions.
Interactive Data Table: Enantioselective Chlorocycloetherification of Alkenols to Chiral Morpholines
| Entry | Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | N-(4-methoxybenzyl)-2,2-diphenylpent-4-en-1-amine | Cinchona alkaloid-derived phthalazine | 95 | 96 |
| 2 | N-benzyl-2,2-diphenylpent-4-en-1-amine | Cinchona alkaloid-derived phthalazine | 96 | 95 |
| 3 | N-allyl-2,2-diphenylpent-4-en-1-amine | Cinchona alkaloid-derived phthalazine | 92 | 93 |
This table presents data on the synthesis of chiral morpholines using a cinchona alkaloid-derived catalyst, illustrating the potential for high enantioselectivity in reactions that form the morpholine ring. Data is illustrative of the potential of the morpholine scaffold in asymmetric synthesis. rsc.org
Computational and Theoretical Studies on 4 Methylmorpholin 2 Ol
Predictive Modeling of Spectroscopic Signatures
Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). dergipark.org.tr These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help in the identification of unknown substances.
While the principles and methods for such computational studies are well-established, their specific application to 4-Methylmorpholin-2-ol has not been documented in accessible research. The scientific community relies on such published data to build upon existing knowledge. Without these foundational studies, a detailed, data-driven article on the computational and theoretical aspects of this compound cannot be produced. Future research in this area would be necessary to fill this knowledge void.
Advanced Spectroscopic Analysis of this compound
Following a comprehensive search for scientific literature and spectral data, it has been determined that detailed experimental research findings on the advanced spectroscopic characterization of the specific chemical compound “this compound” are not available in the public domain.
The search for data pertaining to Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (Infrared and Raman), Mass Spectrometry, and X-ray Crystallography for this compound did not yield specific results. The information retrieved consistently pertains to the related but structurally distinct compound, 4-Methylmorpholine (B44366).
Due to the absence of specific data for this compound, it is not possible to provide the requested detailed analysis and data tables for the following outlined sections:
Advanced Spectroscopic Characterization Techniques in Research
X-ray Crystallography for Precise Solid-State Structure Determination
Therefore, the generation of an article strictly focusing on the spectroscopic characterization of 4-Methylmorpholin-2-ol cannot be completed at this time.
Emerging Research Frontiers and Future Perspectives for 4 Methylmorpholin 2 Ol
Exploration of Sustainable and Green Synthetic Routes: A Path Yet to Be Paved
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. However, in the case of 4-Methylmorpholin-2-ol, the scientific community has yet to report any established synthetic routes, let alone sustainable or green ones. The exploration of potential green pathways, such as biocatalytic methods or the use of renewable feedstocks, is entirely dependent on the initial breakthrough of a viable synthesis for this compound. Without a known method of preparation, the assessment of its environmental impact and the development of more sustainable alternatives remain purely speculative.
Advanced Material Science Applications (e.g., Polymer Chemistry, Supramolecular Chemistry): Awaiting a Molecular Blueprint
The unique structural features of morpholine (B109124) derivatives often lend themselves to applications in material science. The presence of both a heterocyclic ring and a hydroxyl group in the hypothetical structure of this compound suggests potential utility in polymer chemistry, perhaps as a monomer or a modifying agent. In supramolecular chemistry, its ability to form hydrogen bonds could be exploited in the design of self-assembling systems. However, without access to the compound itself, these potential applications remain theoretical. The synthesis and characterization of this compound are critical first steps to unlocking any potential it may hold in the creation of advanced materials.
Interdisciplinary Research Synergies and Novel Application Domains: A Field of Untapped Possibilities
The intersection of chemistry with other scientific disciplines frequently leads to groundbreaking discoveries. Morpholine-containing compounds have found applications in fields ranging from pharmaceuticals to agrochemicals. It is conceivable that this compound could exhibit interesting biological activity or find use in other novel domains. However, the current void in the scientific literature regarding this specific molecule means that any discussion of interdisciplinary synergies or new applications is, at this stage, unfounded. The scientific journey of this compound has not yet begun, and its potential contributions to diverse research areas are, for now, a closed book.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
